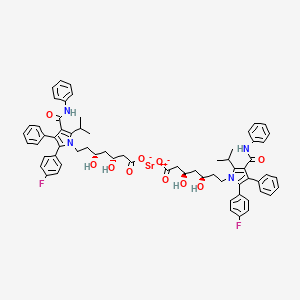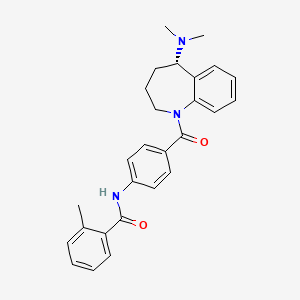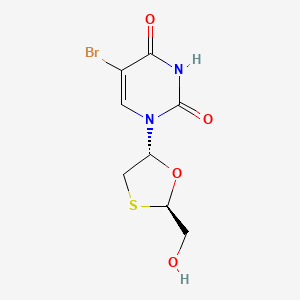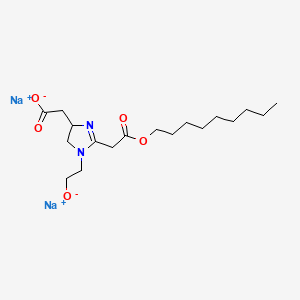
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Diacetic Acid Moiety: The diacetic acid group is introduced through a reaction with chloroacetic acid under basic conditions.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added via a nucleophilic substitution reaction using ethylene oxide.
Attachment of the Nonyl Chain: The nonyl chain is introduced through an alkylation reaction using nonyl bromide.
Formation of the Disodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the nonyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylene oxide for hydroxyethyl group substitution, nonyl bromide for nonyl chain substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazoledipropanoic acid, 4,5-dihydro-1-(2-hydroxyethyl)-, 2-norcoco alkyl derivs., disodium salts .
- 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole .
Uniqueness
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications
Properties
CAS No. |
69929-09-5 |
|---|---|
Molecular Formula |
C18H30N2Na2O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
disodium;2-[2-(2-nonoxy-2-oxoethyl)-1-(2-oxidoethyl)-4,5-dihydroimidazol-4-yl]acetate |
InChI |
InChI=1S/C18H31N2O5.2Na/c1-2-3-4-5-6-7-8-11-25-18(24)13-16-19-15(12-17(22)23)14-20(16)9-10-21;;/h15H,2-14H2,1H3,(H,22,23);;/q-1;2*+1/p-1 |
InChI Key |
OZHOYRIBPIRXFG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC(=O)CC1=NC(CN1CC[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


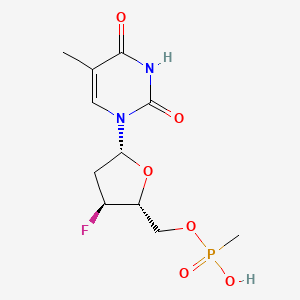
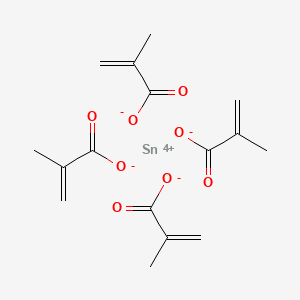

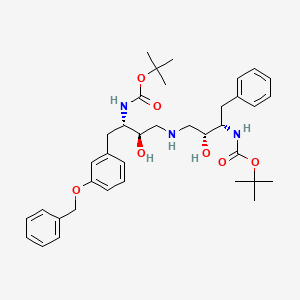
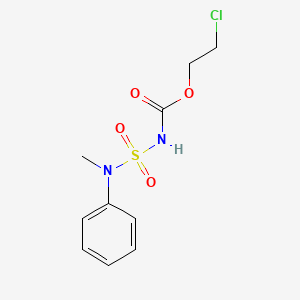
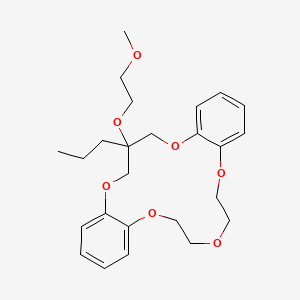

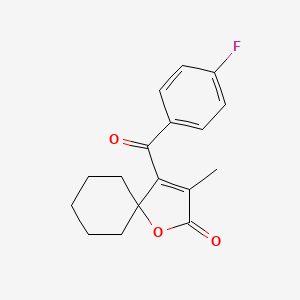
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

